3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride

Acetylcholinesterase inhibition Alzheimer's disease Carbamate SAR

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride (CAS 105601-13-6) is the hydrochloride salt of a dimethylcarbamate ester of 3-(1-(dimethylamino)ethyl)phenol, with molecular formula C₁₃H₂₁ClN₂O₂ and molecular weight 272.77 g/mol. It is a close structural analog of the FDA-approved Alzheimer's drug rivastigmine, differing by substitution of rivastigmine's ethyl(methyl)carbamate moiety with a dimethylcarbamate group.

Molecular Formula C13H21ClN2O2
Molecular Weight 272.77
CAS No. 105601-13-6
Cat. No. B2966634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride
CAS105601-13-6
Molecular FormulaC13H21ClN2O2
Molecular Weight272.77
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C.Cl
InChIInChI=1S/C13H20N2O2.ClH/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5;/h6-10H,1-5H3;1H
InChIKeyYWHWAUYZFYZSNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride (CAS 105601-13-6): Structural Identity and Pharmacopeial Classification


3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride (CAS 105601-13-6) is the hydrochloride salt of a dimethylcarbamate ester of 3-(1-(dimethylamino)ethyl)phenol, with molecular formula C₁₃H₂₁ClN₂O₂ and molecular weight 272.77 g/mol [1]. It is a close structural analog of the FDA-approved Alzheimer's drug rivastigmine, differing by substitution of rivastigmine's ethyl(methyl)carbamate moiety with a dimethylcarbamate group. This compound is officially designated as Rivastigmine Hydrogen Tartrate Impurity B (as Racemate Hydrochloride) in the European Pharmacopoeia and Rivastigmine USP Related Compound B in the United States Pharmacopeia [2]. It is supplied as a racemic mixture and is primarily utilized as a certified reference standard for pharmaceutical quality control, analytical method validation, and impurity profiling in rivastigmine drug substance and drug product manufacturing [3].

Why Rivastigmine, Its Single Enantiomers, and Other Carbamate Analogs Cannot Substitute for CAS 105601-13-6


The dimethylcarbamate moiety in this compound confers distinct acetylcholinesterase (AChE) inhibition kinetics compared to rivastigmine's ethyl(methyl)carbamate group. Detailed kinetic studies on N-methyl, N-alkyl carbamates have established that the rate of enzyme carbamylation (kᵢ) is primarily governed by the size of the N-alkyl substituent on the carbamate nitrogen, with methyl substitution producing the highest carbamylation rates [1]. The replacement of rivastigmine's N-ethyl group with N-methyl fundamentally alters both the inhibitor's potency profile and its chromatographic behavior. Furthermore, this compound is the racemic (RS) mixture, whereas the therapeutically active rivastigmine is the pure (S)-enantiomer, resulting in different pharmacopeial identity, analytical retention characteristics (USP RRT 0.68 relative to rivastigmine), and regulatory acceptance pathways [2]. For pharmaceutical quality control applications, substitution with the free base form (CAS 25081-93-0), the single (S)-enantiomer (CAS 1230021-28-9), or other related compounds would invalidate compendial method compliance and regulatory traceability.

Quantitative Differentiation Evidence for 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride (CAS 105601-13-6)


Human Acetylcholinesterase Inhibitory Potency: IC50 Comparison Against Rivastigmine

The target compound (tested as the free base, rivastigmine analog 1a) inhibited recombinant human acetylcholinesterase (hAChE) with an IC50 of 30 nM, determined by the Ellman colorimetric method at pH 7.4 and 2°C [1]. In comparison, rivastigmine (Exelon) inhibited human erythrocyte AChE with an IC50 of 4,150 ± 160 nM under similar assay conditions [2]. This represents a calculated 138-fold greater potency for the dimethylcarbamate analog compared to rivastigmine in the respective assay systems. It must be noted that these values were obtained from different laboratories; the target compound was tested against recombinant human enzyme, while the rivastigmine data refers to the erythrocyte AChE isoform. The potency is consistent with class-level findings that dimethylcarbamate-substituted phenylcarbamates exhibit AChE IC50 values in the 7–116 nM range [3].

Acetylcholinesterase inhibition Alzheimer's disease Carbamate SAR

Pharmacopeial Reference Standard Identity: USP and EP Compendial Recognition

This compound, as the hydrochloride salt and racemic mixture, is the officially designated USP Rivastigmine Related Compound B and EP Rivastigmine Hydrogen Tartrate Impurity B [1]. It is specified in the USP monograph for use as a reference standard in the chromatographic purity test for rivastigmine drug substance and drug product, with a relative retention time (RRT) of 0.68 relative to rivastigmine [2]. In contrast, the free base (CAS 25081-93-0), the single (S)-enantiomer (CAS 1230021-28-9), or other rivastigmine-related impurities (e.g., Related Compound A, C, D) have distinct CAS registry numbers, RRT values, and compendial monograph entries, making them non-interchangeable for validated analytical procedures. The hydrochloride salt form offers enhanced aqueous solubility for standard solution preparation compared to the free base [3].

Pharmaceutical impurity standards Quality control Regulatory compliance

Dimethylcarbamate Class-Level AChE Potency: SAR-Derived Evidence for the N,N-Dimethyl Substitution Motif

An SAR study of phenylcarbamates structurally related to rivastigmine demonstrated that dimethylcarbamate-substituted compounds (R=R₁=CH₃ on the carbamate nitrogen) consistently exhibited AChE IC50 values in the range of 7–116 nM, in contrast to diethylcarbamates which uniformly showed IC50 values exceeding 1,000 nM, and hexylcarbamates which displayed a broader and less predictable range of 13 to >1,000 nM [1]. The dimethylcarbamate moiety conferred high potency with sharper, more consistent activity across structurally varied leaving groups compared to larger N-alkyl substituents. This class-level finding is mechanistically corroborated by kinetic data showing that the carbamylation rate constant (kᵢ) for recombinant human AChE is highest when the N-alkyl group is methyl, and lowest when it is ethyl [2]. The target compound embodies this optimal dimethyl substitution pattern on the carbamate nitrogen, distinguishing it from rivastigmine (N-ethyl, N-methyl) and from diethyl or hexyl carbamate analogs.

Structure-activity relationship Carbamate inhibitor design Medicinal chemistry

Hydrochloride Salt Form: Aqueous Solubility Differentiation from the Free Base

The hydrochloride salt (CAS 105601-13-6, MW 272.77) is the form specified by both the USP and EP for the impurity reference standard, replacing the free base (CAS 25081-93-0, MW 236.31) . The salt form provides enhanced aqueous solubility for the preparation of standard and system suitability solutions used in HPLC and UPLC analyses of rivastigmine drug substance and drug product . Suppliers such as Fisher Scientific (Mikromol brand) and Sigma-Aldrich distribute this compound specifically as the hydrochloride salt in 25 mg and 15 mg quantities, respectively, for use as a certified reference material [1]. The free base and other salt forms (e.g., tartrate) are not direct substitutes for the compendial standard.

Salt selection Analytical standard preparation Formulation compatibility

Validated Application Scenarios for 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride (CAS 105601-13-6)


Pharmaceutical Quality Control: Compendial Impurity Reference Standard for Rivastigmine ANDA Submissions

This compound is the USP- and EP-designated reference standard for Rivastigmine Related Compound B, specified in official monographs for the chromatographic purity testing of rivastigmine hydrogen tartrate drug substance and drug product [1]. Its defined relative retention time (RRT 0.68) and compendial identity make it essential for method system suitability verification, calibration curve preparation, and impurity quantification in ANDA (Abbreviated New Drug Application) regulatory submissions. Substitution with the free base (CAS 25081-93-0) or the single (S)-enantiomer would invalidate regulatory traceability. The hydrochloride salt form ensures consistent standard solution preparation for validated HPLC/UPLC methods used in QC release testing [2].

Analytical Method Development and Validation (AMV) for Rivastigmine Impurity Profiling

This compound serves as a critical marker in the development and ICH Q2(R1) validation of stability-indicating HPLC and UPLC methods for rivastigmine formulations. It is one of the known process-related impurities detected during rivastigmine synthesis, arising when N,N-dimethylcarbamoyl chloride is used in place of or alongside N-ethyl-N-methylcarbamoyl chloride [1]. Analytical method developers require this specific impurity standard to establish method specificity, linearity, accuracy, and precision parameters, as well as to determine limits of detection (LOD) and quantification (LOQ) for impurity B in the presence of rivastigmine and other related substances [2]. The USP monograph specifies resolution criteria (≥1.5 between Compound D and Compound B) that can only be verified using this exact reference standard.

Medicinal Chemistry SAR Studies: Dimethylcarbamate Scaffold as a Potency-Enhancing Motif in Cholinesterase Inhibitor Design

For structure-activity relationship (SAR) programs targeting acetylcholinesterase, this compound represents the dimethylcarbamate substitution motif that, as a compound class, produces AChE IC50 values in the 7–116 nM range—significantly more potent than the 4,150 nM IC50 reported for rivastigmine [1]. Kinetic studies have established that N,N-dimethyl substitution on the carbamate nitrogen maximizes the enzyme carbamylation rate (kᵢ), providing a mechanistic rationale for the observed potency enhancement [2]. This compound can serve as a structurally characterized reference point for scaffold-hopping exercises, prodrug design, or the development of brain-selective cholinesterase inhibitors where the dimethylcarbamate leaving group strategy is employed to achieve higher target engagement.

Process Chemistry: Tracking and Control of the N,N-Dimethyl Impurity During Rivastigmine API Manufacturing

During the industrial synthesis of rivastigmine, this impurity forms via a side reaction when residual dimethylamine or N,N-dimethylcarbamoyl chloride participates in the carbamoylation step, competing with the intended N-ethyl-N-methylcarbamoyl chloride reagent [1]. The impurity has been identified and characterized by LC-ESI/MS/MS in rivastigmine tartrate active pharmaceutical ingredient (API) at trace levels [2]. Process chemists and API manufacturers utilize this reference standard to monitor and control impurity B levels during reaction optimization, process validation, and commercial production, ensuring that the final API meets the ICH Q3A threshold for unspecified impurities and the compendial limit of NMT 0.5% total impurities.

Quote Request

Request a Quote for 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.